molecular formula C10H9FN2O B2528451 3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one CAS No. 66549-04-0

3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B2528451
CAS RN: 66549-04-0
M. Wt: 192.193
InChI Key: IRFOYPRPMHYJBJ-UHFFFAOYSA-N
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Description

“3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one” is a chemical compound. Based on its name, it likely contains a pyridazinone ring, which is a type of heterocyclic compound. The “3-(2-fluorophenyl)” part indicates that a fluorophenyl group is attached to the third position of this ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the presence of the fluorine atom and the pyridazinone ring.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose inhalation risks. The compound might also be irritating to the skin and eyes .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-(2-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFOYPRPMHYJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

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